ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
CAS No.:
Cat. No.: VC16711083
Molecular Formula: C14H13F3N2O2
Molecular Weight: 298.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13F3N2O2 |
|---|---|
| Molecular Weight | 298.26 g/mol |
| IUPAC Name | ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H13F3N2O2/c1-3-21-13(20)11-8(2)18-12(19-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
| Standard InChI Key | FPKQRPKERSHBMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2C(F)(F)F)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula, C₁₄H₁₃F₃N₂O₂, reflects its hybrid aromatic-heterocyclic architecture. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 298.26 g/mol | |
| IUPAC Name | ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate | |
| SMILES | CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2C(F)(F)F)C | |
| InChIKey | FPKQRPKERSHBMQ-UHFFFAOYSA-N | |
| PubChem CID | 53404398 |
The trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and metabolic stability. The ethyl ester at position 4 enhances solubility in organic solvents, a critical factor in synthetic applications.
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound remains unpublished, computational descriptors provide insights into its stability and reactivity. The InChIKey (FPKQRPKERSHBMQ-UHFFFAOYSA-N) serves as a unique identifier for database searches, enabling rapid cross-referencing with analogous structures. Quantum mechanical calculations predict moderate polarity, with the trifluoromethyl group contributing to a dipole moment of ~3.2 D, comparable to other fluorinated aromatics.
Synthesis and Optimization
Synthetic Routes
The synthesis of ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate typically involves multi-step protocols, as outlined below:
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Condensation of Amidines and α-Keto Esters:
Reaction of 2-(trifluoromethyl)benzamidine with ethyl 3-oxobutanoate under acidic conditions yields the imidazole core via cyclocondensation. This method mirrors strategies employed for analogous imidazoles, such as ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate . -
Post-Functionalization:
Introduction of the methyl group at position 5 often involves alkylation or cross-coupling reactions. For example, palladium-catalyzed methylation using methylboronic acid has been reported for related compounds . -
Esterification:
Final carboxylate esterification is achieved via refluxing with ethanol in the presence of sulfuric acid, a standard procedure for imidazole derivatives.
Biological Relevance and Hypothesized Mechanisms
Pharmacophoric Features
The imidazole ring’s nitrogen atoms enable hydrogen bonding with biological targets, while the trifluoromethyl group enhances lipophilicity (LogP ≈ 2.8), promoting membrane permeability. These attributes align with known kinase inhibitors, such as c-Met and EGFR antagonists, though direct evidence for this compound remains speculative.
Comparative Analysis with Analogues
Substitution patterns profoundly influence bioactivity:
The C2-trifluoromethyl substitution in the target compound may favor interactions with hydrophobic enzyme pockets, a feature exploited in COX-2 inhibitors.
Research Challenges and Future Directions
Unanswered Questions
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Biological Screening: No published data exist on this compound’s activity against specific targets. Priority assays should include kinase panels (e.g., JAK2, PI3K) and antimicrobial screens.
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Metabolic Stability: The ethyl ester may confer susceptibility to esterase-mediated hydrolysis, necessitating prodrug strategies for in vivo applications.
Synthetic Innovations
Recent advances in flow chemistry could address yield limitations. For instance, continuous-flow cyclocondensation reduces side reactions in imidazole synthesis, potentially improving yields to >75% .
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